2'-Bromo-9,9'-spirobi[fluoren]-2-ol
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Overview
Description
2’-Bromo-9,9’-spirobi[fluoren]-2-ol is a derivative of 9,9’-spirobi[fluorene]. This compound is known for its unique structure, which includes a bromine atom and a spirobi[fluorene] core. It is widely used in various scientific research fields due to its high photoluminescence efficiency and good chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-9,9’-spirobi[fluoren]-2-ol typically involves the bromination of 9,9’-spirobi[fluorene]. One common method includes dissolving 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene in acetic acid containing hydrochloric acid and refluxing the mixture for about 2 hours. The resulting white solid is then recrystallized with ethanol to produce white crystals of 2’-Bromo-9,9’-spirobi[fluoren]-2-ol .
Industrial Production Methods
Industrial production methods for 2’-Bromo-9,9’-spirobi[fluoren]-2-ol are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-9,9’-spirobi[fluoren]-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2’-Bromo-9,9’-spirobi[fluoren]-2-ol with different functional groups .
Scientific Research Applications
2’-Bromo-9,9’-spirobi[fluoren]-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of photoluminescent properties and their applications in biological imaging.
Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency and good chemical stability
Mechanism of Action
The mechanism of action of 2’-Bromo-9,9’-spirobi[fluoren]-2-ol involves its interaction with specific molecular targets and pathways. The compound’s photoluminescent properties are attributed to its unique structure, which allows it to absorb and emit light efficiently. This makes it useful in applications such as OLEDs and biological imaging .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[fluorene]: The parent compound of 2’-Bromo-9,9’-spirobi[fluoren]-2-ol.
2-Bromo-9,9’-spirobi[fluorene]: Another derivative with similar properties
Uniqueness
2’-Bromo-9,9’-spirobi[fluoren]-2-ol is unique due to its specific bromine substitution, which imparts distinct chemical and photoluminescent properties. This makes it particularly valuable in applications requiring high photoluminescence efficiency and chemical stability .
Properties
IUPAC Name |
2'-bromo-9,9'-spirobi[fluorene]-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrO/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14,27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJGSHQFTKKFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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